molecular formula C21H20N4O2 B7683736 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

Cat. No. B7683736
M. Wt: 360.4 g/mol
InChI Key: FYSXKSLANVLXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazoloquinolines has been evaluated for activity and access to pharmaceutical products . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Photophysical Properties

The compound belongs to the class of 1H-pyrazolo[3,4-b]quinolines, which have been studied for over 100 years . The synthesis methods include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The physical and photophysical properties of these compounds are greatly influenced by the number and type of substituents .

Fluorescent Sensors

1H-pyrazolo[3,4-b]quinolines, including the compound , have potential applications as fluorescent sensors . Their fluorescence properties can be tuned by modifying the structure with different substituents .

Biological Activity

These compounds have shown significant biological activity. They have been studied as inhibitors of several important proteins, including cycline-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, NAD(P)H oxidases .

Anticancer Activity

Some derivatives of pyrazolo[3,4-b]quinolines have been studied for their anticancer activity. They have been found to inhibit topoisomerase II alpha, an enzyme that plays a crucial role in DNA replication and transcription .

Inhibitors of Hedgehog Signaling Cascade

Certain derivatives of pyrazolo[3,4-b]quinolines have been found to inhibit the Hedgehog (Hh) signaling cascade . This signaling pathway plays a key role in cell differentiation and growth, and its aberrant activation is associated with several types of cancer .

Biomedical Applications

1H-pyrazolo[3,4-b]quinolines have diverse biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]quinolines have been described, which are included in more than 5500 references . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been extensively studied .

Future Directions

The future directions for the study of “N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-25-20-17(12-15-11-13(2)5-10-18(15)22-20)19(24-25)23-21(26)14-6-8-16(27-3)9-7-14/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXKSLANVLXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-ethyl-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.